Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Descripción general

Descripción

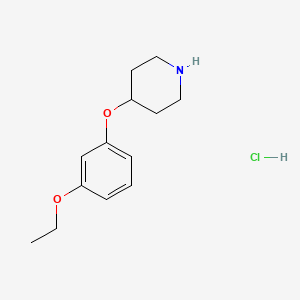

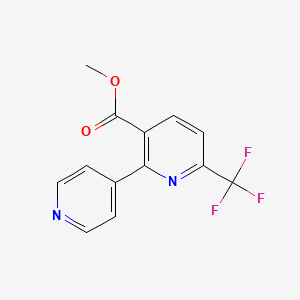

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a biochemical used in proteomics research . It has a molecular weight of 367.37 and a molecular formula of C15H30NO7P .

Synthesis Analysis

The synthesis of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves the protection of amino functions. The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Molecular Structure Analysis

The molecular structure of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is represented by the formula C15H30NO7P . This indicates that the compound contains 15 carbon atoms, 30 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom.Chemical Reactions Analysis

The reactions involving Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include a molecular weight of 367.37 and a molecular formula of C15H30NO7P . Additional properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Peptide Analogues

- Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid and its derivatives have been synthesized for use in solid-phase synthesis of peptides. These compounds are valuable as nonhydrolyzable phosphotyrosyl mimetics, important in the study of cellular signal transduction processes (Burke, Smyth, Otaka, & Roller, 1993).

Amino Acid Synthesis

- The compound has been utilized in the synthesis of various amino acids, such as 5-hydroxypipecolic acid, via processes like Jacobsen's hydrolytic kinetic resolution. This highlights its role in the synthesis of enantiomerically pure amino acids (Krishnamurthy, Venkataprasad, Vagvala, Moriguchi, & Tsuge, 2015).

Conformational Studies

- Variants of Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid have been synthesized to serve as conformationally-constrained phosphotyrosyl mimetics. These compounds assist in examining the structural aspects of peptides and proteins (Oishi, Kang, Liu, Zhang, Yang, Deschamps, & Burke, 2004).

Enzyme Inhibition Studies

- The compound has been used in the context of enzyme inhibition, particularly in studies exploring the interaction between specific amino acids and enzymes. This has implications in understanding and potentially treating various diseases (Li & Raushel, 2007).

Propiedades

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGFSGHCJKVTNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)